molecular formula C21H23NO3 B1325676 2-Carboethoxy-3'-pyrrolidinomethyl benzophenone CAS No. 898794-18-8

2-Carboethoxy-3'-pyrrolidinomethyl benzophenone

Cat. No. B1325676
M. Wt: 337.4 g/mol
InChI Key: XDDJANKCZWHGIL-UHFFFAOYSA-N
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Description

2-Carboethoxy-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO3 . It belongs to the class of benzophenone derivatives and contains a pyrrolidinomethyl group. The compound is characterized by its white crystalline appearance and is commonly used in research and synthetic chemistry .


Synthesis Analysis

The synthesis of 2-Carboethoxy-3’-pyrrolidinomethyl benzophenone involves several steps. While I don’t have access to specific papers, the general synthetic route includes the condensation of an appropriate benzophenone derivative with a pyrrolidine-based nucleophile. The carboethoxy group is introduced via esterification. Researchers often employ protecting groups to ensure selectivity during the synthesis .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzophenone core with a pyrrolidinomethyl substituent. The pyrrolidine ring is attached to the benzophenone backbone, and the carboethoxy group is positioned at the para position of the phenyl ring. The overall structure is crucial for understanding its reactivity and biological activity .


Chemical Reactions Analysis

  • Substitution Reactions : The carboethoxy group can be modified through substitution reactions .


Physical And Chemical Properties Analysis

  • Spectral Data : UV, IR, NMR, and mass spectra provide valuable information .

Scientific Research Applications

Photocatalytic Degradation

2-Carboethoxy-3'-pyrrolidinomethyl benzophenone, as a type of benzophenone, has been studied for its photocatalytic degradation properties. Researchers investigated the degradation of benzophenone-3 (BP-3), a common type of benzophenone, using photocatalysts like PbO/TiO2 and Sb2O3/TiO2. These studies focused on optimizing degradation parameters such as pH, initial concentration, and catalyst dosage (Wang et al., 2019).

Water Treatment

The potential of using ferrate(VI) in water treatment was explored, especially for oxidizing benzophenone-3. This study aimed to determine the reaction kinetics and efficiency of BP-3 removal during water treatment, providing insights into how such chemicals could be effectively removed from water sources (Yang & Ying, 2013).

Endocrine-Disrupting Chemical Degradation

Another research focused on the heterogeneous photocatalytic degradation of BP-3, an endocrine-disrupting chemical. This study evaluated the effects of various operating parameters on the degradation process, emphasizing the potential of photocatalysis as a method to remove BP-3 from water (Zúñiga-Benítez et al., 2016).

Oxidation Processes

Studies also explored the oxidation of BP-3 in aqueous solutions using oxidants like potassium permanganate. The research examined factors affecting BP-3 degradation efficiency, including pH, temperature, and water constituents. This contributes to understanding how BP-3 and similar compounds can be treated chemically in water systems (Cao et al., 2021).

Presence in Personal Care Products

Research has also delved into the occurrence of benzophenone-type UV light filters in personal care products. This study highlighted the widespread use of BP-3 in various products and its potential human exposure, providing insights into how these compounds are integrated into consumer goods (Liao & Kannan, 2014).

Ozonation in Aqueous Solution

The degradation of BP-3 by ozonation in aqueous solutions was also studied. This research determined the reaction kinetic constants and identified intermediates generated in the process, contributing to the understanding of how ozonation can be used for the degradation of such compounds in water treatment processes (Guo et al., 2016).

Safety And Hazards

  • Storage : Store in a cool, dry place away from incompatible materials .

Future Directions

  • Applications : Assess its utility in various fields .

properties

IUPAC Name

ethyl 2-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-21(24)19-11-4-3-10-18(19)20(23)17-9-7-8-16(14-17)15-22-12-5-6-13-22/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDJANKCZWHGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643188
Record name Ethyl 2-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboethoxy-3'-pyrrolidinomethyl benzophenone

CAS RN

898794-18-8
Record name Ethyl 2-[3-(1-pyrrolidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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